molecular formula C20H20ClN5O2 B2785085 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021091-06-4

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2785085
CAS RN: 1021091-06-4
M. Wt: 397.86
InChI Key: JAJUDKIUDOQNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, also known as EMD534085, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates a wide range of cellular processes such as cell cycle, apoptosis, and gene expression. CK2 has been implicated in various human diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, CK2 inhibitors such as EMD534085 have attracted considerable attention as potential therapeutic agents.

Mechanism of Action

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a selective inhibitor of CK2, which binds to the ATP-binding site of the kinase and prevents its activity. CK2 has been shown to regulate various signaling pathways involved in cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways (6). Therefore, CK2 inhibitors such as 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can modulate these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity (7). 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been reported to reduce the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs) (8). In addition, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines in activated macrophages (9). 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (5).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in lab experiments is its high selectivity for CK2, which reduces the potential for off-target effects. 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue penetration (10). One of the limitations of using 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in lab experiments is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations for effective inhibition. In addition, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been reported to have moderate cytotoxicity in some cell lines, which may limit its use in certain assays (11).

Future Directions

1. Combination therapy: 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been shown to enhance the efficacy of other anticancer agents such as doxorubicin and cisplatin (12). Therefore, future studies could investigate the potential of 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in combination with other chemotherapeutic agents.
2. Target validation: Although CK2 has been implicated in various human diseases, its precise role in disease pathogenesis is not fully understood. Future studies could investigate the specific downstream targets of CK2 and their contribution to disease progression.
3. Drug development: 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a promising lead compound for the development of more potent and selective CK2 inhibitors. Future studies could focus on optimizing the structure-activity relationship of 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea and developing more potent analogs.
In conclusion, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a small molecule inhibitor of CK2 with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea inhibits CK2 activity by binding to its ATP-binding site and modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. Future studies could investigate the potential of 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in combination therapy, target validation, and drug development.

Synthesis Methods

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can be synthesized by a multi-step process involving the reaction of 2-chloroaniline with 6-ethoxy-2-methylpyrimidin-4-amine, followed by the coupling of the resulting intermediate with 4-aminobenzophenone and subsequent urea formation (1).

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have demonstrated that 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can inhibit the growth and survival of cancer cells, including breast cancer, prostate cancer, and leukemia (2, 3). 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 (4). In addition, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (5).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-14-8-10-15(11-9-14)25-20(27)26-17-7-5-4-6-16(17)21/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUDKIUDOQNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.